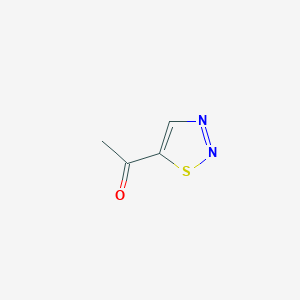

1-(1,2,3-Thiadiazol-5-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

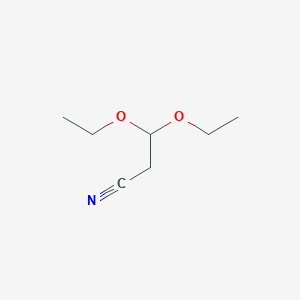

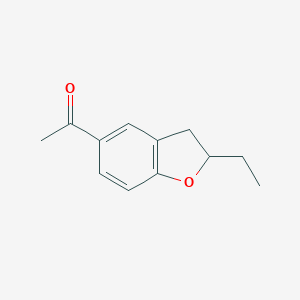

The compound 1-(1,2,3-Thiadiazol-5-yl)ethanone is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative is characterized by the presence of an ethanone group attached to the thiadiazole ring.

Synthesis Analysis

The synthesis of related thiadiazole derivatives has been reported in the literature. For instance, novel chiral compounds were synthesized starting from a bis(amino-thiadiazolyl)ethane-1,2-diol, which was then reacted with aldehydes and hypophosphorous acid to yield phosphinic acid derivatives . Another synthesis approach involved the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone to produce a compound with a 1,2,3-thiadiazolyl moiety . Additionally, a variety of thiadiazole derivatives were synthesized using 1,3,4-thiadiazolyl ethanone as a starting material, demonstrating the versatility of this core structure in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been studied using various techniques. X-ray diffraction was used to determine the crystal structure of a thiadiazole derivative, revealing an orthorhombic crystal system and specific intermolecular interactions . The molecular geometry of another derivative was optimized using Density Functional Theory (DFT) with various basis sets, and the results were compared with experimental data . The crystal structure of a bis(phenyl)-substituted thiadiazole derivative was also characterized, showing that the thiadiazole ring is nearly perpendicular to the phenyl rings, with weak hydrogen bonds and π-π stacking interactions contributing to the molecular conformation .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The literature describes the use of thiadiazole derivatives as starting materials for the synthesis of a wide range of compounds, including imidazopyridines, pyranones, pyrazolopyrimidines, and polysubstituted benzenes . These reactions demonstrate the reactivity of the thiadiazole moiety and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular interactions within the crystal lattice . The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated from the optimized molecular geometry, which is important for understanding the compound's reactivity and potential applications in materials science . The biological activity of these compounds has also been explored, with some derivatives showing fungicidal activity, indicating potential applications in agriculture or medicine .

科学的研究の応用

Synthetic Methodologies

The synthesis of various thiadiazole derivatives, including those similar to 1-(1,2,3-Thiadiazol-5-yl)ethanone, involves innovative approaches. For instance, a class of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives was synthesized through an interesting mechanism involving internal nucleophilic substitution followed by an SN2-type reaction. This method yields compounds with potential chemical and biological relevance (Tahtaci & Aydin, 2019).

Molecular Interactions

The influence of temperature and solvents on the molecular interactions of benzotriazole substituted 1,3,4-thiadiazole derivatives has been studied, providing insights into the physicochemical properties of such compounds. This research contributes to understanding the solvation and interaction behaviors of thiadiazole derivatives, which is crucial for their applications in various fields (Godhani, Mulani, & Mehta, 2019).

Biological Activities

Antimicrobial and Antioxidant Properties

Novel thiadiazole derivatives, including those structurally related to 1-(1,2,3-Thiadiazol-5-yl)ethanone, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds such as 1-(7-methyl-2,5-diphenyl-5H[1,3,4]thiadiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives exhibited significant efficacy against various microbes and showed potent antioxidant properties (Bhadraiah et al., 2021).

Antitumor Activities

The synthesis of thiadiazoles and their fused and binary derivatives has been explored for potential antitumor applications. Compounds synthesized from amino-1,3,4-thiadiazole showed promising results in preliminary antitumor evaluations, highlighting the potential of thiadiazole derivatives in cancer research (Hamama et al., 2013).

Chemical Characterization and Coordination Chemistry

Complex Formation

The preparation and characterization of metal complexes with ligands containing 1,3,4-thiadiazole groups have been studied, revealing the coordination chemistry and potential applications of such complexes in catalysis, material science, and biological systems (Öztürk, Cansiz, & Koparır, 2007).

Chiral Compounds Synthesis

The synthesis of novel chiral compounds incorporating 1,3,4-thiadiazole units has been achieved, contributing to the development of enantiomerically pure substances with potential applications in asymmetric synthesis and chiral technologies (Koparir et al., 2012).

Safety And Hazards

The safety information available indicates that 1-(1,2,3-Thiadiazol-5-yl)ethanone has hazard statements H302, H315, and H319 . The precautionary statements are P261, P302+P352, and P305+P351+P338 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

特性

IUPAC Name |

1-(thiadiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c1-3(7)4-2-5-6-8-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFDTGKNKIPJCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=NS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567017 |

Source

|

| Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,3-Thiadiazol-5-yl)ethanone | |

CAS RN |

136918-88-2 |

Source

|

| Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

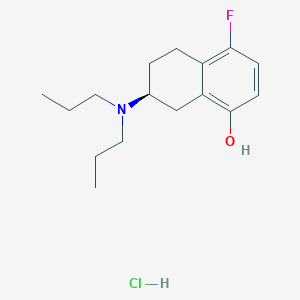

![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)

![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)